N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide
Overview
Description
N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide is a chemical compound with the molecular formula C6H14N4O2. It is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform but insoluble in water . This compound is commonly used as a chemical reagent and intermediate in organic synthesis .
Preparation Methods
N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide can be synthesized through various organic synthesis routes. Typically, it is prepared from appropriate starting materials under controlled reaction conditions . The exact synthetic route may vary depending on the desired purity and yield. Industrial production methods often involve optimizing these synthetic routes to achieve large-scale production while maintaining high purity and efficiency .
Chemical Reactions Analysis
N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds . In biology and medicine, it may be used in the development of pharmaceuticals and as a tool for studying biochemical pathways . In industry, it is utilized in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways may vary depending on the specific application and context . Understanding the mechanism of action is crucial for optimizing its use in various scientific and industrial applications .
Comparison with Similar Compounds
N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide can be compared with other similar compounds, such as 1,2-bis(N,N-dimethylcarbamoyl)hydrazine and 1-[(Dimethylcarbamoyl)amino]-3,3-dimethylurea . These compounds share similar structural features but may differ in their chemical properties and applications . The uniqueness of this compound lies in its specific reactivity and versatility in various chemical reactions .
Properties
IUPAC Name |
3-(dimethylcarbamoylamino)-1,1-dimethylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2/c1-9(2)5(11)7-8-6(12)10(3)4/h1-4H3,(H,7,11)(H,8,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUKYARZDOSMOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NNC(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304500 | |
Record name | N~1~,N~1~,N~2~,N~2~-Tetramethylhydrazine-1,2-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50304500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17696-89-8 | |
Record name | N1,N1,N2,N2-Tetramethyl-1,2-hydrazinedicarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17696-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 165984 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC165984 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165984 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~1~,N~1~,N~2~,N~2~-Tetramethylhydrazine-1,2-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50304500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Hydrazinedicarboxamide, N1,N1,N2,N2-tetramethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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